2-[2-Chloro-4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide
Overview
Description
2-[2-Chloro-4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes chloro, fluoro, and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-chloro-4-fluoroaniline, undergoes nitration to form 2-chloro-4-fluoronitrobenzene, followed by reduction to yield 2-chloro-4-fluoroaniline.
Etherification: The final step involves the reaction of 2-chloro-4-[(4-fluorophenyl)sulfamoyl]aniline with chloroacetic acid under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include various substituted phenoxyacetamides depending on the nucleophile used.
Oxidation: Sulfone derivatives are major products.
Reduction: Amine derivatives are formed.
Scientific Research Applications
2-[2-Chloro-4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function . This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-Chloro-4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide is unique due to its combination of chloro, fluoro, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
2-[2-chloro-4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O4S/c15-12-7-11(5-6-13(12)22-8-14(17)19)23(20,21)18-10-3-1-9(16)2-4-10/h1-7,18H,8H2,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGKZNNRIFGAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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